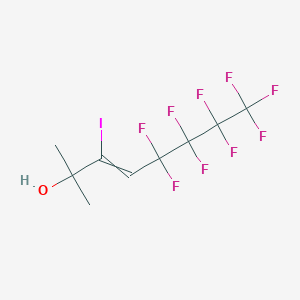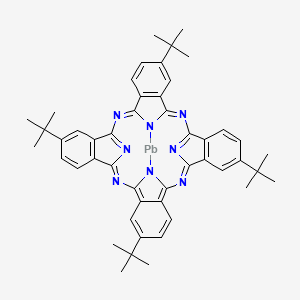![molecular formula C8H11NO2 B12562737 4-[2-(Hydroxyamino)ethyl]phenol CAS No. 193021-75-9](/img/structure/B12562737.png)
4-[2-(Hydroxyamino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Hydroxyamino)ethyl]phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of a hydroxyamino group attached to an ethyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[2-(Hydroxyamino)ethyl]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a hydroxyaminoethyl group. This reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution .
Another method involves the reduction of a nitro-substituted phenol derivative. In this process, the nitro group is first reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst. The resulting amino group is then hydroxylated to form the hydroxyamino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the nucleophilic aromatic substitution method is favored due to its efficiency and high yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxyamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form an aminoethylphenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aminoethylphenol.
Substitution: Halogenated phenols.
Scientific Research Applications
4-[2-(Hydroxyamino)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxyamino)ethyl]phenol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminoethylphenol: Lacks the hydroxyl group on the aminoethyl chain.
4-Hydroxyethylphenol: Lacks the amino group on the ethyl chain.
4-Nitroethylphenol: Contains a nitro group instead of a hydroxyamino group.
Uniqueness
4-[2-(Hydroxyamino)ethyl]phenol is unique due to the presence of both a hydroxyamino group and a phenolic hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
193021-75-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[2-(hydroxyamino)ethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,9-11H,5-6H2 |
InChI Key |
WPFZZGBOOZDRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)

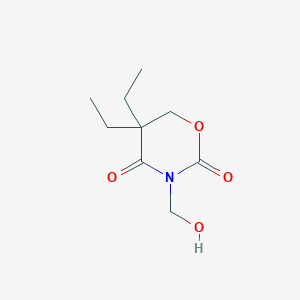
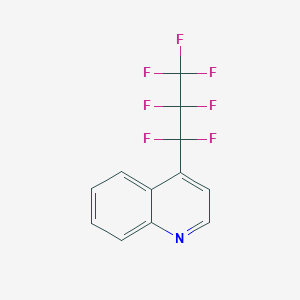

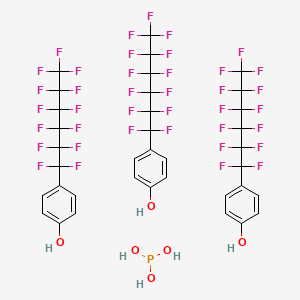
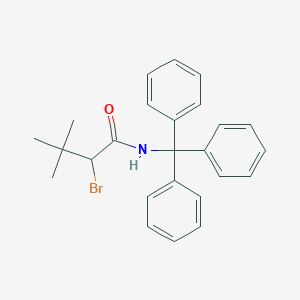
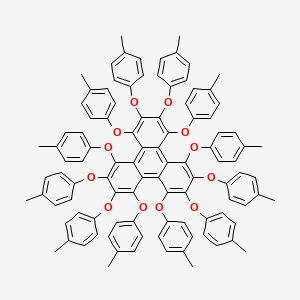
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
